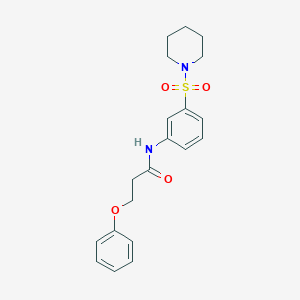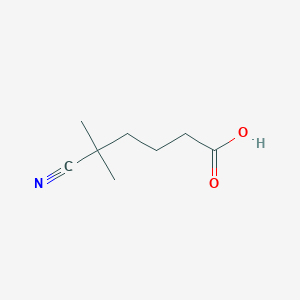
2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)-1,3-thiazole-4-carboxamide, also known as DMPT, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. DMPT is a thiazole derivative that has been found to have unique properties, including its ability to stimulate feed intake in animals, enhance the growth of plants, and act as an attractant for fish.
Mécanisme D'action
The exact mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)-1,3-thiazole-4-carboxamide is not fully understood, but it is believed to act on the hypothalamus-pituitary-growth axis, stimulating the release of growth hormone and other hormones that regulate appetite and growth. This compound may also act on the central nervous system, increasing the sensitivity of the olfactory system to food odors and improving the palatability of feed.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in animals, including increased feed intake, improved growth performance, and changes in hormone levels. In plants, this compound has been found to promote root growth, increase chlorophyll content, and enhance photosynthesis. In fish, this compound has been shown to improve feeding behavior, increase growth rates, and enhance immune function.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)-1,3-thiazole-4-carboxamide has several advantages for use in laboratory experiments, including its low cost, ease of synthesis, and stability under a range of conditions. However, this compound also has some limitations, including its potential toxicity at high doses and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)-1,3-thiazole-4-carboxamide, including:
1. Further studies on the mechanism of action of this compound in animals, plants, and fish.
2. Development of new formulations and delivery methods for this compound to improve its efficacy and safety.
3. Investigation of the potential use of this compound in other fields, such as medicine and environmental science.
4. Studies on the potential side effects of this compound and ways to mitigate them.
5. Exploration of the use of this compound in combination with other compounds to enhance its effects.
Conclusion
This compound is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been found to have unique properties, including its ability to stimulate feed intake in animals, enhance the growth of plants, and act as an attractant for fish. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
Méthodes De Synthèse
2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)-1,3-thiazole-4-carboxamide can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxybenzaldehyde with 3-methylphenylamine, followed by cyclization with thioamide. Another method involves the reaction of 3,4-dimethoxybenzaldehyde with 3-methylphenylamine and thioamide in the presence of a catalyst.
Applications De Recherche Scientifique
2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)-1,3-thiazole-4-carboxamide has been extensively studied for its potential applications in various fields. In animal husbandry, this compound has been found to enhance feed intake and improve growth performance in pigs, chickens, and other animals. In agriculture, this compound has been shown to promote plant growth and increase crop yields. In aquaculture, this compound has been used as an attractant for fish, improving their feeding behavior and growth.
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-12-5-4-6-14(9-12)20-18(22)15-11-25-19(21-15)13-7-8-16(23-2)17(10-13)24-3/h4-11H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGJWRCYNRJHHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CSC(=N2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-Cyclopropylethyl)-3-[2-(4-fluoro-3-methoxyphenyl)ethyl]-1-methylurea](/img/structure/B7636638.png)
![N-[2-(cyclopropylamino)-2-oxoethyl]-5-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B7636645.png)

![1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7636664.png)


![N-(5-methyl-1,2-oxazol-3-yl)-2-[[5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7636699.png)
![4-[(2-methoxyphenyl)-methylsulfamoyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B7636704.png)
![[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 2-[(2-methylbenzoyl)amino]acetate](/img/structure/B7636706.png)
![2-[2-[[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B7636712.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine](/img/structure/B7636724.png)
![5-[(3,3-dimethylmorpholin-4-yl)methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7636741.png)
![ethyl 2,4-dimethyl-5-[(3-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B7636744.png)